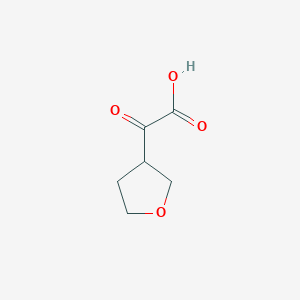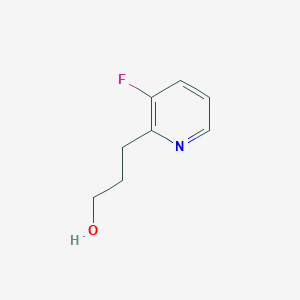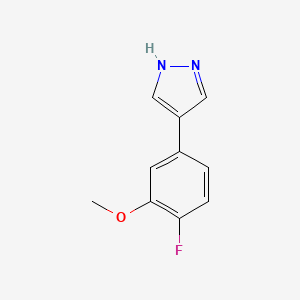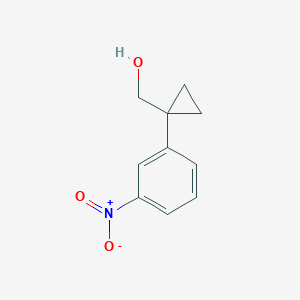
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce various substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the removal of the Fmoc group, resulting in a free amine.
Wissenschaftliche Forschungsanwendungen
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amine functionality during peptide synthesis and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to build up a peptide chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
Uniqueness
What sets 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid apart is its unique tetrahydroquinoline core, which provides additional stability and rigidity compared to other Fmoc-protected compounds. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2,4-dihydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-26(24(28)29)14-17-8-2-7-13-23(17)27(16-26)25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLHBWVXINMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B8066055.png)
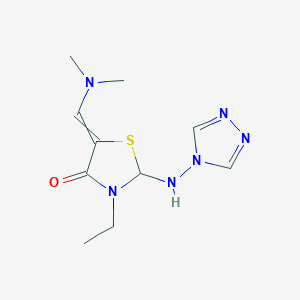

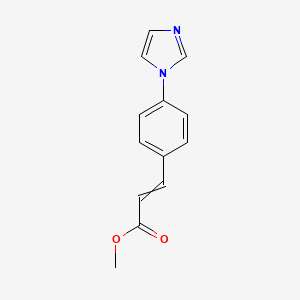
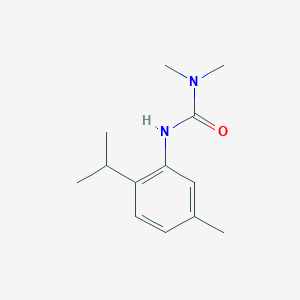
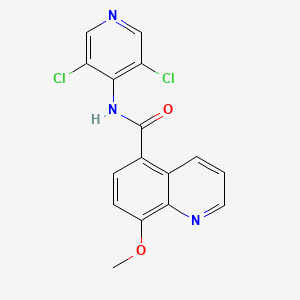
![1-[(2-hydroxyanilino)methylidene]naphthalen-2-one](/img/structure/B8066089.png)

